N-mesityl-2-(2-thienyl)acetamide
CAS No.: 329795-71-3
Cat. No.: VC21447006
Molecular Formula: C15H17NOS
Molecular Weight: 259.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329795-71-3 |
|---|---|
| Molecular Formula | C15H17NOS |
| Molecular Weight | 259.4g/mol |
| IUPAC Name | 2-thiophen-2-yl-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C15H17NOS/c1-10-7-11(2)15(12(3)8-10)16-14(17)9-13-5-4-6-18-13/h4-8H,9H2,1-3H3,(H,16,17) |
| Standard InChI Key | KWRHYANNNBBZEX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CS2)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CS2)C |
Introduction
N-mesityl-2-(2-thienyl)acetamide is an organic compound featuring a mesityl group attached to an acetamide moiety, which is further connected to a thiophene ring. Its molecular formula is C15H17NOS, and it has a molecular weight of approximately 259.4 g/mol . This compound is of interest in various scientific fields due to its unique structural features and potential applications.
Synthesis Methods
The synthesis of N-mesityl-2-(2-thienyl)acetamide typically involves the reaction of mesitylamine with 2-(2-thienyl)acetyl chloride in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Chemistry
N-mesityl-2-(2-thienyl)acetamide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
It can be used in the study of enzyme inhibition and protein-ligand interactions. Specifically, it targets the aliphatic amidase expression-regulating protein, inhibiting its action at the protein level.
Industry
The compound is utilized in the development of organic semiconductors and materials science due to its potential electronic properties.
Chemical Reactions
N-mesityl-2-(2-thienyl)acetamide can undergo several types of chemical reactions:
-
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume